1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

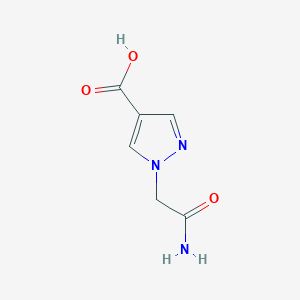

1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of suitable hydrazine derivatives with 1,3-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Antifungal Properties:

Research has shown that derivatives of pyrazole-4-carboxylic acids exhibit notable antifungal activity. For instance, the compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been synthesized and tested against several phytopathogenic fungi. In vitro assays demonstrated that many derivatives possess moderate to excellent antifungal properties, with some outperforming established fungicides like boscalid .

Mechanism of Action:

The antifungal activity is primarily attributed to the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain of fungi. This mechanism disrupts energy production, leading to fungal cell death . The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can enhance potency and selectivity against specific fungal strains .

Agricultural Applications

Fungicides Development:

The compound serves as an intermediate in the synthesis of several commercial fungicides. Its derivatives have been registered for use against a range of fungal diseases affecting crops. The ability to inhibit SDH makes these compounds particularly valuable in agricultural applications, as they provide an effective means to control resistant fungal strains .

Market Impact:

The annual production of fungicides derived from pyrazole compounds exceeds 30,000 metric tons, indicating a robust market demand. Innovations in synthesis methods that enhance cost efficiency and reduce environmental impact are critical for future developments in this field .

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted on various 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives revealed that specific modifications significantly increased their antifungal activity against pathogens like Zymoseptoria tritici. Compound 9m was highlighted for its superior performance compared to traditional fungicides .

Case Study 2: Structure-Activity Relationship Analysis

In another investigation, researchers utilized molecular docking and CoMFA (Comparative Molecular Field Analysis) to predict the binding affinities of different pyrazole derivatives to SDH. This study emphasized the importance of electronic and steric factors in designing more effective antifungal agents .

Mecanismo De Acción

The mechanism of action of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.

1-Methyl-1H-pyrazol-4-amine: Used in the synthesis of pharmaceuticals.

3,5-Dimethylpyrazole: Known for its use in the synthesis of various heterocyclic compounds.

Uniqueness: 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbamoylmethyl group allows for unique substitution reactions, making it a valuable intermediate in synthetic chemistry.

Actividad Biológica

1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including pharmacology and agriculture.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions using hydrazine derivatives and 1,3-dicarbonyl compounds. The reaction conditions are optimized to enhance yield and purity, often utilizing solvents and catalysts suitable for large-scale production.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various pathogens. Its derivatives have shown promising results in inhibiting the growth of phytopathogenic fungi .

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory potential. Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .

- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, molecular docking studies have shown that certain derivatives can form hydrogen bonds with key amino acids in enzyme active sites, enhancing their inhibitory effects .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can modulate enzyme activity through competitive inhibition or by altering receptor interactions. The precise mechanism varies depending on the biological context and the specific derivative being studied .

Antifungal Activity

A series of studies have evaluated the antifungal activity of various derivatives of this compound. Notably, one derivative exhibited higher antifungal activity against seven phytopathogenic fungi than the standard fungicide boscalid, with effective concentration (EC50) values indicating potent inhibition .

| Compound | Fungal Species | EC50 Value (µg/mL) |

|---|---|---|

| 9m | Colletotrichum orbiculare | 5.50 |

| 9m | Rhizoctonia solani | 14.40 |

| 9m | Phytophthora infestans | 75.54 |

| 9m | Fusarium moniliforme | 79.42 |

| 9m | Botryosphaeria berengeriana | 28.29 |

Anti-inflammatory Studies

In anti-inflammatory assays, several derivatives were tested for their ability to inhibit cytokine production. Compounds showed a range of inhibitory effects on TNF-α and IL-6 levels, with some achieving over 80% inhibition at specific concentrations .

Propiedades

IUPAC Name |

1-(2-amino-2-oxoethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-5(10)3-9-2-4(1-8-9)6(11)12/h1-2H,3H2,(H2,7,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRZMDGLBLDHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599144 | |

| Record name | 1-(2-Amino-2-oxoethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006484-34-9 | |

| Record name | 1-(2-Amino-2-oxoethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.